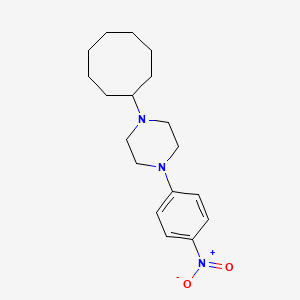
4-(4-bromophenyl)-1-(4-fluorobenzyl)-4-piperidinol
Descripción general
Descripción
4-(4-bromophenyl)-1-(4-fluorobenzyl)-4-piperidinol, also known as Win 48,098-6, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 1990s by a group of researchers at the University of Innsbruck, Austria. Since then, this compound has been extensively studied for its potential use as an analgesic and a drug for the treatment of opioid addiction.
Mecanismo De Acción
The exact mechanism of action of 4-(4-bromophenyl)-1-(4-fluorobenzyl)-4-piperidinol is not fully understood. However, it is believed to act as a partial agonist at the mu opioid receptor, which is the primary target for most opioid analgesics. It may also have some activity at the delta and kappa opioid receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It may also cause nausea, vomiting, and constipation. However, unlike some other opioids, it does not appear to produce significant euphoria or addiction liability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-bromophenyl)-1-(4-fluorobenzyl)-4-piperidinol for lab experiments is its potency and selectivity for the mu opioid receptor. This makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation is that it is not widely available and can be expensive to synthesize.
Direcciones Futuras
There are several potential future directions for research on 4-(4-bromophenyl)-1-(4-fluorobenzyl)-4-piperidinol. One area of interest is its potential use as a treatment for opioid addiction. Another area is its potential use in combination with other drugs for the treatment of pain. Additionally, further research is needed to fully understand its mechanism of action and its effects on different opioid receptors.
Aplicaciones Científicas De Investigación
The scientific research on 4-(4-bromophenyl)-1-(4-fluorobenzyl)-4-piperidinol has mainly focused on its potential use as an analgesic and a drug for the treatment of opioid addiction. Several studies have shown that this compound has potent analgesic effects in animal models of pain. It has also been shown to reduce the symptoms of opioid withdrawal in rats.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFNO/c19-16-5-3-15(4-6-16)18(22)9-11-21(12-10-18)13-14-1-7-17(20)8-2-14/h1-8,22H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSKOTCJAYCPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-azocanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3852656.png)
![3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B3852658.png)
![1-(diethylamino)-3-(2-methoxy-5-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852672.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B3852677.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B3852689.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3852691.png)
![1-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3852694.png)
![ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3852705.png)
![(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B3852717.png)

![2,2'-[(4-methylcyclohexyl)imino]diethanol](/img/structure/B3852726.png)
![(2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3852737.png)